N-[(2Z)-5,6-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-fluorobenzamide
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Overview
Description
N-[(2Z)-5,6-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-fluorobenzamide is a synthetic compound known for its unique chemical structure and potential applications in various fields of research and industry. This compound is characterized by the presence of a benzothiazole ring, which is a heterocyclic compound containing both sulfur and nitrogen atoms, and a fluorobenzamide group, which includes a fluorine atom attached to a benzamide structure.
Scientific Research Applications
N-[(2Z)-5,6-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-fluorobenzamide has garnered interest in various fields of research due to its unique properties:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-5,6-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-fluorobenzamide typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of o-aminothiophenol with carbon disulfide in the presence of a base, followed by methylation and methoxylation to introduce the 5,6-dimethoxy-3-methyl substituents.
Coupling Reaction: The synthesized benzothiazole derivative is then coupled with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-5,6-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The fluorine atom in the benzamide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Comparison with Similar Compounds
Similar Compounds
- N-(5,6-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-3-methoxybenzamide
- N-(5,6-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-3-nitrobenzamide
- N-(5,6-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide
Comparison
Compared to these similar compounds, N-[(2Z)-5,6-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-fluorobenzamide is unique due to the presence of the fluorine atom in the benzamide group. This fluorine atom can significantly influence the compound’s chemical reactivity, biological activity, and pharmacokinetic properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-(5,6-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-2-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O3S/c1-20-12-8-13(22-2)14(23-3)9-15(12)24-17(20)19-16(21)10-6-4-5-7-11(10)18/h4-9H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNLRLWADQSJWJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC(=C(C=C2SC1=NC(=O)C3=CC=CC=C3F)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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